

The Multifaceted Role of PK11195 in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-METHYLINDOLIN-6-AMINE**

Cat. No.: **B024567**

[Get Quote](#)

For Immediate Release

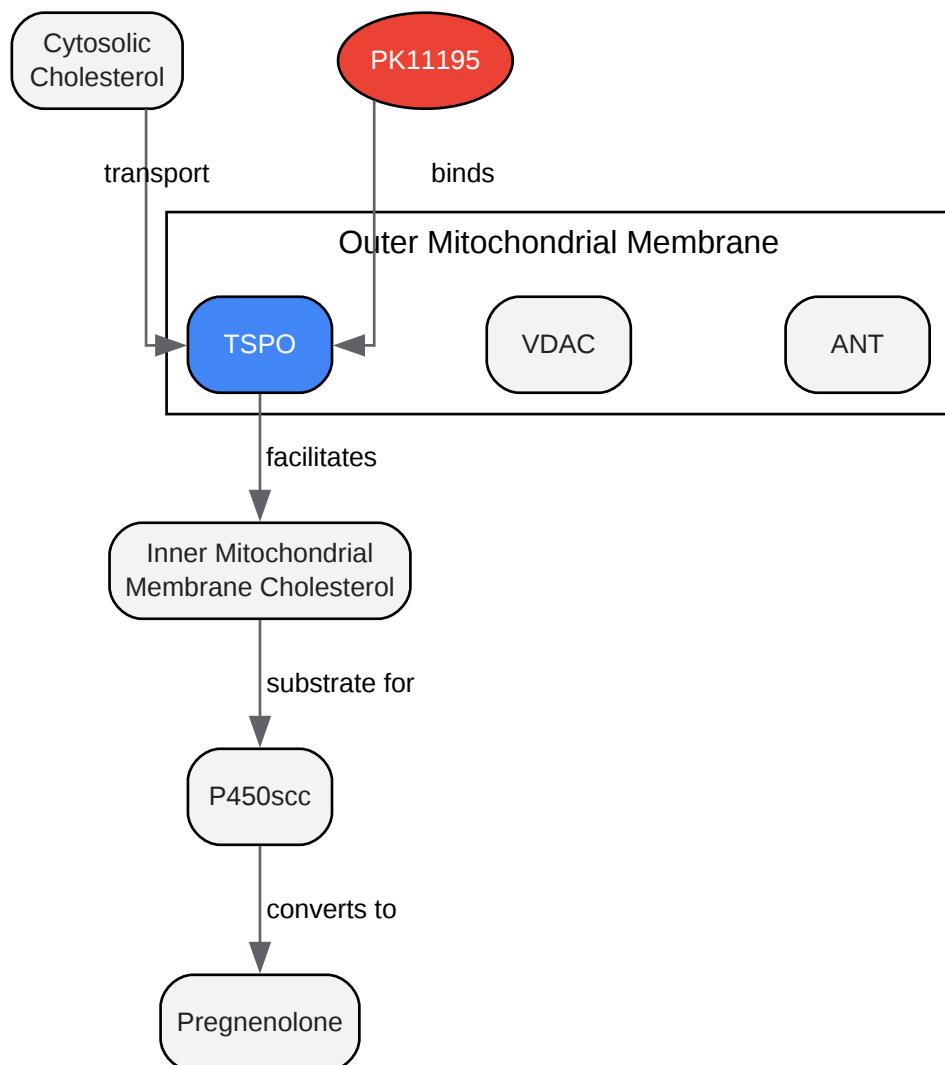
This technical guide provides an in-depth overview of the medicinal chemistry applications of 1-(2-chlorophenyl)-N-methyl-N-(1-methylpropyl)-3-isoquinolinecarboxamide, commonly known as PK11195 (CAS 85532-75-8). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic and diagnostic potential of this significant molecule.

Introduction

PK11195 is a high-affinity ligand for the Translocator Protein (TSPO), an 18 kDa protein primarily located on the outer mitochondrial membrane.^{[1][2]} Initially referred to as the peripheral benzodiazepine receptor, TSPO is a key player in a variety of cellular processes, making it an attractive target for drug discovery and development.^{[2][3]} PK11195 has emerged as a valuable tool in medicinal chemistry, primarily as a diagnostic imaging agent and, increasingly, as a potential therapeutic agent. This guide will delve into its mechanism of action, applications, and the experimental protocols utilized in its study.

Physicochemical Properties and Quantitative Data

PK11195 is an isoquinoline carboxamide derivative with a molecular weight of 352.9 Da.^[1] Its high lipophilicity contributes to its ability to cross cell membranes and the blood-brain barrier.^[4] The affinity of PK11195 for TSPO has been extensively characterized, with reported Ki values in the low nanomolar range.^[5]

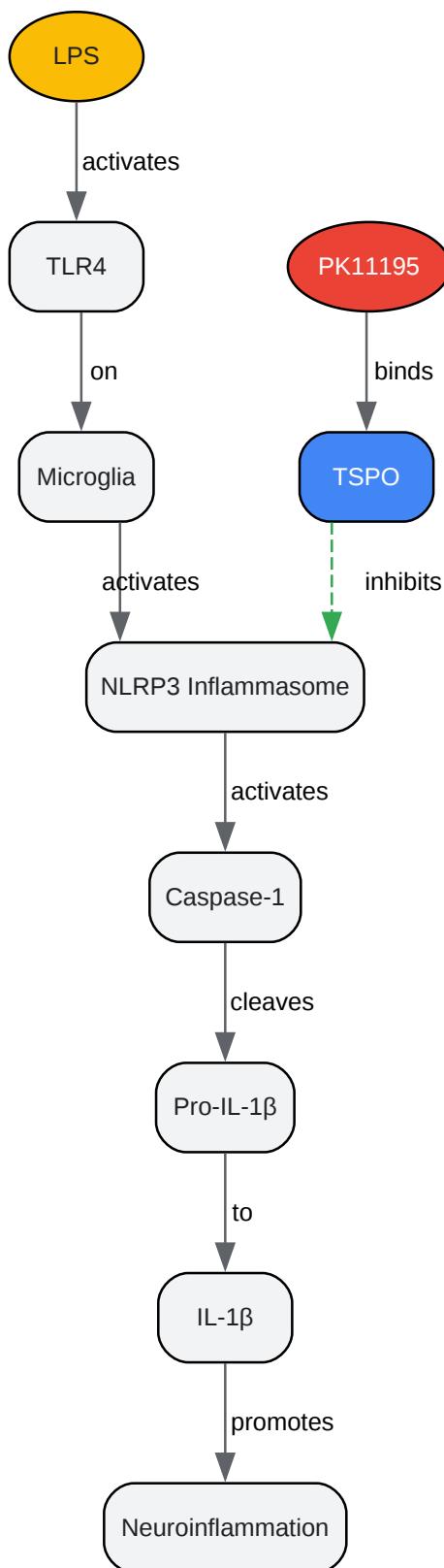

Parameter	Value	Species/Assay Condition	Reference
Ki	3.60 ± 0.41 nM	-	[5]
Ki	0.602 - 3.60 nM	-	[5]
Kd	1.4 nM	Rat Brain	[6]
Kd	4.3 - 6.6 nM	Human Brain	[6]

Mechanism of Action and Signaling Pathways

PK11195 exerts its effects primarily through its interaction with TSPO. TSPO is a component of a multi-protein complex in the outer mitochondrial membrane that includes the voltage-dependent anion channel (VDAC) and the adenine nucleotide translocase (ANT).[\[7\]](#) This complex is involved in several critical cellular functions.

Role in Steroidogenesis and Cholesterol Transport

One of the most well-established functions of TSPO is its role in the transport of cholesterol from the outer to the inner mitochondrial membrane, which is the rate-limiting step in the synthesis of neurosteroids.[\[3\]](#)[\[8\]](#) By binding to TSPO, PK11195 can modulate this process, which has implications for conditions associated with neurosteroid imbalances.[\[9\]](#)


[Click to download full resolution via product page](#)

Caption: TSPO-mediated cholesterol transport and neurosteroidogenesis.

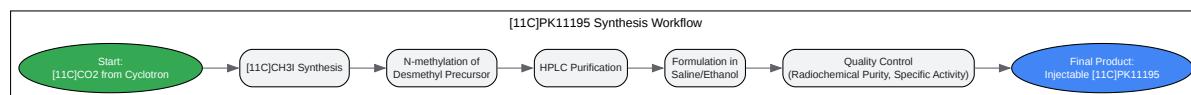
Modulation of Neuroinflammation

TSPO expression is significantly upregulated in activated microglia, the resident immune cells of the central nervous system.^[10] This makes TSPO a valuable biomarker for neuroinflammation. PK11195, particularly in its radiolabeled form (^{[11]C}PK11195), is widely used in Positron Emission Tomography (PET) to visualize and quantify neuroinflammation in a variety of neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.^{[11][12][13]}

Recent studies suggest that PK11195 may also have direct anti-inflammatory effects. It has been shown to inhibit the activation of the NLRP3 inflammasome, a key component of the inflammatory response, leading to a reduction in the release of pro-inflammatory cytokines like IL-1 β and IL-18.[\[10\]](#)[\[14\]](#)

[Click to download full resolution via product page](#)

Caption: PK11195 modulation of the NLRP3 inflammasome pathway in microglia.


Role in Apoptosis and Cancer

TSPO is also implicated in the regulation of apoptosis, or programmed cell death.[15] PK11195 has been shown to induce apoptosis in various cancer cell lines.[15] Furthermore, it can act as a chemosensitizer, enhancing the efficacy of conventional chemotherapeutic agents.[1][16] This effect may be mediated, in part, by its ability to block P-glycoprotein efflux pumps, which are often responsible for multidrug resistance in cancer.[16]

Experimental Protocols

Synthesis of $[^{11}\text{C}]$ PK11195 for PET Imaging

The radiosynthesis of $[^{11}\text{C}]$ PK11195 is a crucial step for its use in PET imaging. The following is a generalized protocol based on published methods.[17][18][19]

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of $[^{11}\text{C}]$ PK11195.

Methodology:

- Production of $[^{11}\text{C}]$ Methyl Iodide: $[^{11}\text{C}]$ Carbon dioxide produced from a cyclotron is converted to $[^{11}\text{C}]$ methyl iodide ($[^{11}\text{C}]$ CH₃I) using a gas-phase or wet chemistry method.
- N-methylation: The desmethyl precursor of PK11195, (R)-[1-(2-chlorophenyl)-N-(1-methylpropyl)-3-isoquinoline-carboxamide], is dissolved in an appropriate solvent (e.g., DMSO) with a base (e.g., NaOH or NaH).[17][18] The $[^{11}\text{C}]$ CH₃I is then trapped in this solution, and the methylation reaction proceeds at an elevated temperature.[17]
- Purification: The reaction mixture is purified using reverse-phase high-performance liquid chromatography (HPLC) to isolate $[^{11}\text{C}]$ PK11195 from unreacted precursor and other

byproducts.[18]

- Formulation: The collected HPLC fraction containing [11C]PK11195 is reformulated into a physiologically compatible solution, typically by solid-phase extraction and elution with ethanol, followed by dilution with sterile saline.[18]
- Quality Control: The final product undergoes rigorous quality control testing to ensure its radiochemical purity, specific activity, and sterility before administration.[12]

In Vivo PET Imaging Protocol

PET imaging with [11C]PK11195 allows for the non-invasive assessment of TSPO expression in living subjects. The following is a general protocol for animal and human studies.[17][20][21]

Methodology:

- Subject Preparation: Subjects (animals or humans) are positioned in the PET scanner. For animal studies, anesthesia is typically required.[21]
- Radiotracer Administration: A bolus of [11C]PK11195 is administered intravenously.[17]
- Image Acquisition: Dynamic PET data are acquired for a specified duration (e.g., 60-90 minutes) immediately following radiotracer injection.[17]
- Image Reconstruction and Analysis: The acquired data are reconstructed into a series of images over time. Regions of interest (ROIs) are drawn on the images to measure the uptake of the radiotracer in specific tissues. Kinetic modeling is often employed to quantify the binding potential (BPND) of the radiotracer, which is a measure of TSPO density.[20]

In Vitro Binding Assay

In vitro binding assays are used to determine the affinity of PK11195 and other ligands for TSPO.

Methodology:

- Tissue/Cell Preparation: Tissues or cells expressing TSPO are homogenized and centrifuged to isolate the mitochondrial fraction.

- Incubation: The mitochondrial preparation is incubated with a radiolabeled ligand (e.g., [³H]PK11195) and varying concentrations of the unlabeled test compound (e.g., PK11195).
- Separation: Bound and free radioligand are separated by rapid filtration.
- Quantification: The amount of radioactivity on the filters is measured using a scintillation counter.
- Data Analysis: The data are analyzed to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand), from which the K_i value can be calculated.

Future Directions and Conclusion

PK11195 continues to be an invaluable tool in medicinal chemistry. Its primary application as a PET imaging agent for neuroinflammation is well-established and plays a crucial role in understanding the pathophysiology of numerous neurological diseases.^[2] The therapeutic potential of PK11195, particularly in the realms of oncology and neuroprotection, is an active area of research.^{[9][15]} Further investigation into the complex signaling pathways modulated by TSPO and the development of novel TSPO ligands with improved pharmacokinetic and pharmacodynamic properties will undoubtedly open new avenues for the diagnosis and treatment of a wide range of diseases.^[2] This guide provides a foundational understanding of the multifaceted roles of PK11195, encouraging further exploration and innovation in this exciting field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. PK11195, benzodiazepine receptor antagonist (CAS 85532-75-8) | Abcam [abcam.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benthamdirect.com [benthamdirect.com]

- 4. TPC - Analysis of [C-11]-R-PK11195 [turkupetcentre.net]
- 5. researchgate.net [researchgate.net]
- 6. Kinetic analysis and test-retest variability of the radioligand [11C](R)-PK11195 binding to TSPO in the human brain - a PET study in control subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The Ligands of Translocator Protein: Design and Biological Properties | CoLab [colab.ws]
- 9. TSPO ligand PK11195 alleviates neuroinflammation and beta-amyloid generation induced by systemic LPS administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | TSPO Ligands PK11195 and Midazolam Reduce NLRP3 Inflammasome Activation and Proinflammatory Cytokine Release in BV-2 Cells [frontiersin.org]
- 11. The protective effect of PK11195 on D-galactose-induced amnestic mild cognitive impairment in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of (R)-[11C]PK11195 PET/MRI for Spinal Cord-Related Neuropathic Pain in Patients with Cervical Spinal Disorders | MDPI [mdpi.com]
- 13. 1-(2-Chlorophenyl)-N-[11C]methyl-N-(1-methylpropyl)-3-isoquinoline carboxamide - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. TSPO Ligands PK11195 and Midazolam Reduce NLRP3 Inflammasome Activation and Proinflammatory Cytokine Release in BV-2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The translocator protein (TSPO) ligand PK11195 induces apoptosis and cell cycle arrest and sensitizes to chemotherapy treatment in pre- and post-relapse neuroblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PK11195, a peripheral benzodiazepine receptor ligand, chemosensitizes acute myeloid leukemia cells to relevant therapeutic agents by more than one mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 11C-PK11195 PET for the In Vivo Evaluation of Neuroinflammation in the Rat Brain After Cortical Spreading Depression | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 18. Improved Production of (R)-[11C]PK11195 for PET Imaging of Inflammation | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 19. Synthesis and evaluation of 11C-PK 11195 for in vivo study of peripheral-type benzodiazepine receptors using positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. neurology.org [neurology.org]

- 21. Potential of [11C](R)-PK11195 PET Imaging for Evaluating Tumor Inflammation: A Murine Mammary Tumor Model - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Multifaceted Role of PK11195 in Medicinal Chemistry: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b024567#cas-103796-62-9-uses-in-medicinal-chemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com